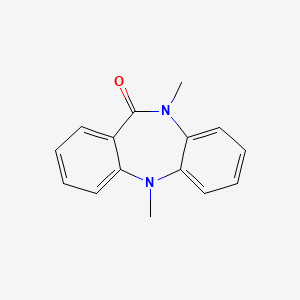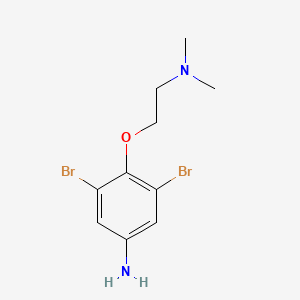![molecular formula C24H24N4O2 B12809591 2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one CAS No. 76918-79-1](/img/structure/B12809591.png)
2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 349459: , also known as 4’-(9-acridinylamino) methanesulfon-m-anisidine, is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is particularly notable for its role in medicinal chemistry and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(9-acridinylamino) methanesulfon-m-anisidine typically involves the reaction of 9-aminoacridine with methanesulfonyl chloride and m-anisidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reacting 9-aminoacridine: with methanesulfonyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 9-acridinylamino methanesulfonyl chloride.
Reacting the intermediate: with m-anisidine under reflux conditions to yield the final product, 4’-(9-acridinylamino) methanesulfon-m-anisidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: conditions while maintaining strict control over temperature and pressure.
Purification steps: such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions: 4’-(9-acridinylamino) methanesulfon-m-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
科学研究应用
4’-(9-acridinylamino) methanesulfon-m-anisidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has shown activity against various cancer cell lines by intercalating into DNA and inhibiting topoisomerase enzymes.
Biological Research: Used as a fluorescent probe due to its ability to bind to nucleic acids and proteins.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of dyes and pigments.
作用机制
The mechanism by which 4’-(9-acridinylamino) methanesulfon-m-anisidine exerts its effects involves:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal function of the DNA.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells through the activation of various cellular pathways.
相似化合物的比较
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antibacterial properties.
Amsacrine: An antineoplastic agent that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness: 4’-(9-acridinylamino) methanesulfon-m-anisidine is unique due to its specific structure, which allows for selective binding to DNA and proteins, making it a valuable tool in both research and therapeutic applications.
属性
CAS 编号 |
76918-79-1 |
|---|---|
分子式 |
C24H24N4O2 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
2-amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C24H24N4O2/c1-26(2)15-9-11-19-21(13-15)30-22-14-16(27(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(29)28(24)25/h5-14H,25H2,1-4H3 |
InChI 键 |
LQWZPFXZYAVDSS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)N3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)

![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)











